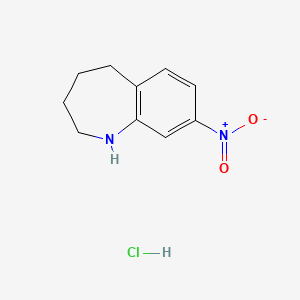

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

描述

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound with the CAS Number: 2031269-02-8 . It has a molecular weight of 228.68 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is C10H13ClN2O2 . The InChI key is FSTRQCRJXUCYBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a powder at room temperature . It has a molecular weight of 228.68 .科学研究应用

Synthesis and Spectroscopic Analysis

Nitro derivatives of benzazepines, including compounds related to 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, have been synthesized with high regioselectivity. These derivatives are obtained through reactions involving corresponding tetrahydrospiro[3H-2-benzazepine-3,1"-cycloalkanes] with potassium nitrate and concentrated H2SO4. The oxidative reaction of nitrogen-carbon bonds in these spirobenzazepines has been performed using H2O2 and catalytic amounts of sodium tungstate, yielding nitrones in moderate to high yields. Stereochemical assignments were derived from comprehensive 1H NMR spectroscopic data and X-ray crystallographic analysis, indicating a preference for the azepine ring to adopt a chair conformation in solution, with equatorial disposition of substituents at C-5 (Varlamov et al., 2001).

Synthetic Pathways to Benzazepine Derivatives

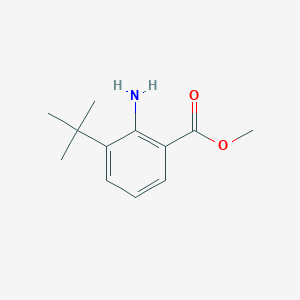

The synthesis of various 2,3,4,5-tetrahydro-1H-benzazepine derivatives has been described through multi-step procedures. These involve the condensation of arylaldehydes with 2-nitropropanes to give nitroalcohols, which are then reduced to alcohol amines. Further condensation with arylacetaldehydes yields imino derivatives, which upon reduction give secondary amines. These amines, when treated with mineral acids, cyclize to the target benzazepine compounds. The synthetic pathways outlined provide insight into the versatile chemistry surrounding benzazepine derivatives, relevant to the study of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (Bobowski et al., 1979).

Dopaminergic Activity and NMDA Receptor Affinity

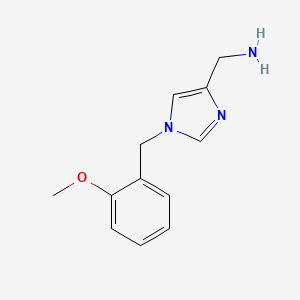

Compounds structurally related to 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride have been evaluated for their dopaminergic activity and affinity to NMDA receptors. For instance, certain 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and assessed as agonists of dopamine receptors. Their preparation involves cyclization of amino alcohols and subsequent demethylation of dimethoxy groups to yield catecholic moieties. Preliminary evidence suggests dopaminergic activity in both central and peripheral contexts, highlighting the potential neurological implications of these benzazepine derivatives (Pfeiffer et al., 1982).

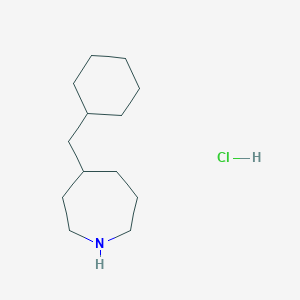

Additionally, a novel synthesis of 1-substituted tetrahydro-1H-3-benzazepines has been explored, investigating their affinity to the phencyclidine binding site of the NMDA receptor. The synthesis employs a nitrostyrene intermediate, allowing the addition of various nucleophiles to yield nitroacetals, which are then cyclized to produce 3-benzazepines. These compounds, particularly those with a conformationally restricted and H-bond accepting substituent, display significant NMDA receptor affinity, further contributing to the understanding of benzazepine derivatives in neurochemical contexts (Krull & Wünsch, 2004).

安全和危害

属性

IUPAC Name |

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDTCJHIYBCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)

![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)

![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)